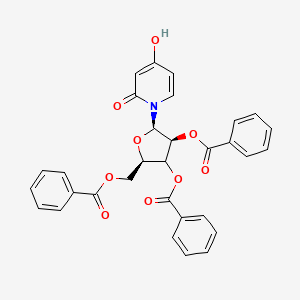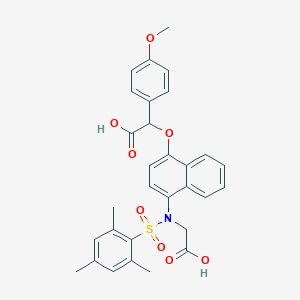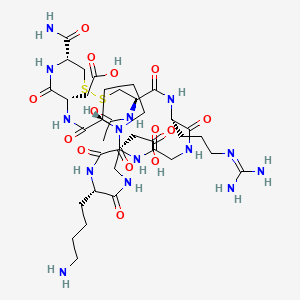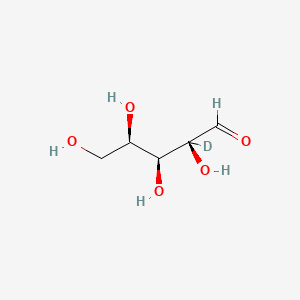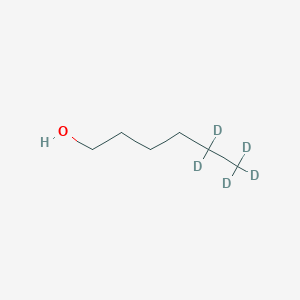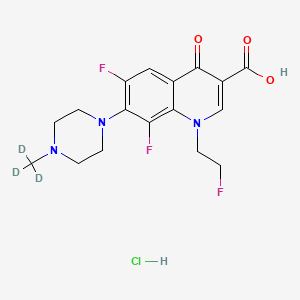
Fleroxacin-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fleroxacin-d3 (hydrochloride) is a deuterium-labeled derivative of Fleroxacin (hydrochloride). It is a broad-spectrum antimicrobial fluoroquinolone that strongly inhibits the DNA-supercoiling activity of DNA gyrase . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fleroxacin-d3 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Fleroxacin molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of specific catalysts and under controlled reaction conditions .
Industrial Production Methods
The industrial production of Fleroxacin-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fleroxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Fleroxacin-d3 (hydrochloride) has a wide range of scientific research applications, including:
Mécanisme D'action
Fleroxacin-d3 (hydrochloride) exerts its effects by inhibiting the DNA-supercoiling activity of DNA gyrase and DNA topoisomerase II. These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. The inhibition of these enzymes leads to cell death, making the compound effective against a wide range of bacterial species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antimicrobial properties.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Uniqueness
Fleroxacin-d3 (hydrochloride) is unique due to the incorporation of deuterium, which enhances its stability and allows for precise quantitation in scientific research. This deuterium labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in drug development studies .
Propriétés
Formule moléculaire |
C17H19ClF3N3O3 |
|---|---|
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H/i1D3; |
Clé InChI |
HKFZCDVQUWJWNB-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


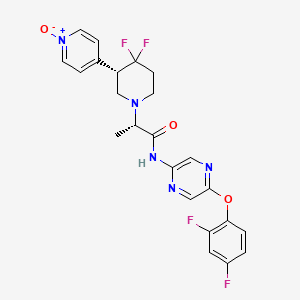
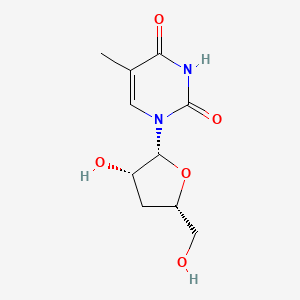
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

